

Solubility and stability of 2-Phenyl-1H-pyrrole in common solvents

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Compound of Interest

Compound Name: 2-Phenyl-1H-pyrrole

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Technical Guide: Solubility and Stability of 2-Phenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-Phenyl-1H-pyrrole** in common solvents. Due to the limited availability of direct quantitative data for **2-Phenyl-1H-pyrrole** in publicly available literature, this document synthesizes information from studies on structurally related compounds to provide a robust understanding of its physicochemical properties. The experimental protocols detailed herein are based on established methodologies for the characterization of heterocyclic compounds.

Introduction to 2-Phenyl-1H-pyrrole

2-Phenyl-1H-pyrrole is an aromatic heterocyclic organic compound with the chemical formula $C_{10}H_9N$.^{[1][2]} It consists of a pyrrole ring substituted with a phenyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science.^[3] Phenylpyrrole derivatives have been utilized as fungicides, demonstrating the biological relevance of this structural motif.^[1] Understanding the solubility and stability of **2-Phenyl-1H-pyrrole** is critical for its application in drug design, formulation development, and synthetic chemistry.

Chemical Structure:

Key Physicochemical Properties:

- Molecular Formula: C₁₀H₉N[1][2]
- Molecular Weight: 143.19 g/mol [1]
- Boiling Point: 302.4 °C[1]
- Flash Point: 130 °C[1]

Solubility Profile

Direct quantitative solubility data for **2-Phenyl-1H-pyrrole** is scarce. However, based on its chemical structure—a largely non-polar aromatic system with a single N-H group capable of hydrogen bonding—and information on related compounds, a qualitative and inferred quantitative solubility profile can be established. The compound is generally described as soluble in common organic solvents and insoluble in water.[3]

Quantitative Solubility Data (Inferred from a Structurally Related Compound)

The following table presents solubility data for a structurally related compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, in various organic solvents. This data provides an indication of the types of solvents in which **2-Phenyl-1H-pyrrole** is likely to be soluble and the potential magnitude of its solubility.

Solvent	Molar Solubility (mol·L ⁻¹) at 298.15 K (25 °C)
Methyl Acetate	Data not available
Ethyl Acetate	Data not available
Acetone	Data not available
Acetonitrile	Data not available
n-Propanol	Data not available
Isopropanol	Data not available
n-Butanol	Data not available
Isobutanol	Data not available

Data for 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, presented as a proxy for **2-Phenyl-1H-pyrrole** solubility trends.

Qualitative Solubility

Solvent Class	Representative Solvents	Expected Solubility of 2-Phenyl-1H-pyrrole
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	High
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to High
Non-Polar	Toluene, Hexane, Diethyl Ether	Moderate to Low
Aqueous	Water, Aqueous Buffers	Low to Insoluble

Stability Profile

The stability of the pyrrole ring is influenced by substituents and environmental conditions such as pH, temperature, and light.^{[4][5]} Forced degradation studies on related pyrrole derivatives

indicate that the **2-phenyl-1H-pyrrole** core is likely susceptible to degradation under harsh acidic, basic, and oxidative conditions, and may exhibit photolability.[\[4\]](#)[\[5\]](#)

Summary of Stability under Different Conditions (Inferred from Related Compounds)

Condition	Stability	Potential Degradation Products
Acidic (e.g., 0.1 M HCl)	Labile	Ring-opened products, polymers
Alkaline (e.g., 0.1 M NaOH)	Extremely Unstable	Ring-opened products, polymers
Neutral (Aqueous)	Stable	-
Oxidative (e.g., 3% H ₂ O ₂)	Susceptible	Oxidized pyrrole species, ring-opened products
Thermal (e.g., >50 °C)	Degradation increases with temperature	Varies with conditions
Photolytic (UV/Visible Light)	Potentially Photolabile	Isomers, ring-cleavage products

This data is inferred from studies on various pyrrole derivatives and may not be fully representative of **2-Phenyl-1H-pyrrole**.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **2-Phenyl-1H-pyrrole**.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[\[7\]](#)

Materials:

- **2-Phenyl-1H-pyrrole**
- Selected solvents (e.g., water, ethanol, acetone, toluene)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

- Add an excess amount of solid **2-Phenyl-1H-pyrrole** to a vial containing a known volume of the selected solvent.
- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After agitation, allow the samples to stand to let undissolved solids settle.
- Carefully withdraw a sample of the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of **2-Phenyl-1H-pyrrole** in the diluted sample using a validated HPLC-UV or GC-MS method.
- Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[\[8\]](#)[\[9\]](#)

Materials:

- **2-Phenyl-1H-pyrrole**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Acetonitrile (ACN) or other suitable organic solvent
- pH meter
- Photostability chamber
- Temperature-controlled oven
- HPLC-UV/MS system

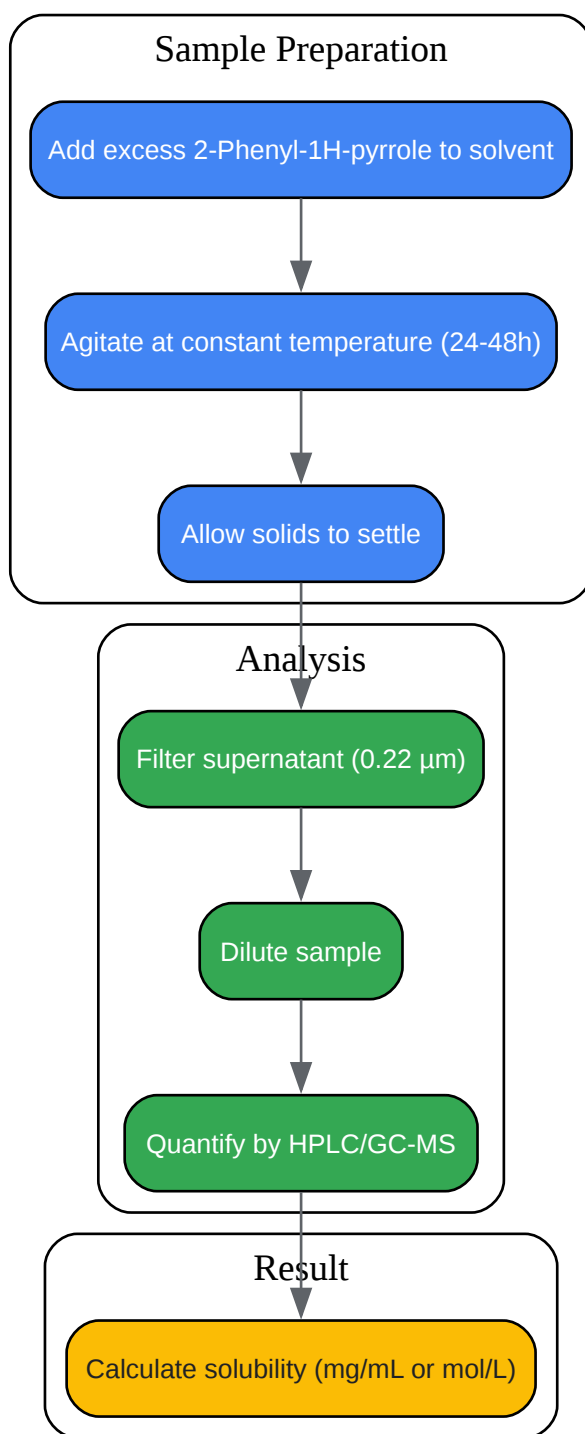
Procedure:

- **Acid Hydrolysis:** Dissolve **2-Phenyl-1H-pyrrole** in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
- **Base Hydrolysis:** Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of HCl.

- **Oxidative Degradation:** Dissolve **2-Phenyl-1H-pyrrole** in a suitable solvent and add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw and analyze samples at various time points.
- **Thermal Degradation:** Place both solid **2-Phenyl-1H-pyrrole** and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Analyze samples after a set period.
- **Photostability:** Expose both solid **2-Phenyl-1H-pyrrole** and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples after exposure.
- **Analysis:** Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample to determine the percentage of degradation and identify any degradation products using mass spectrometry.

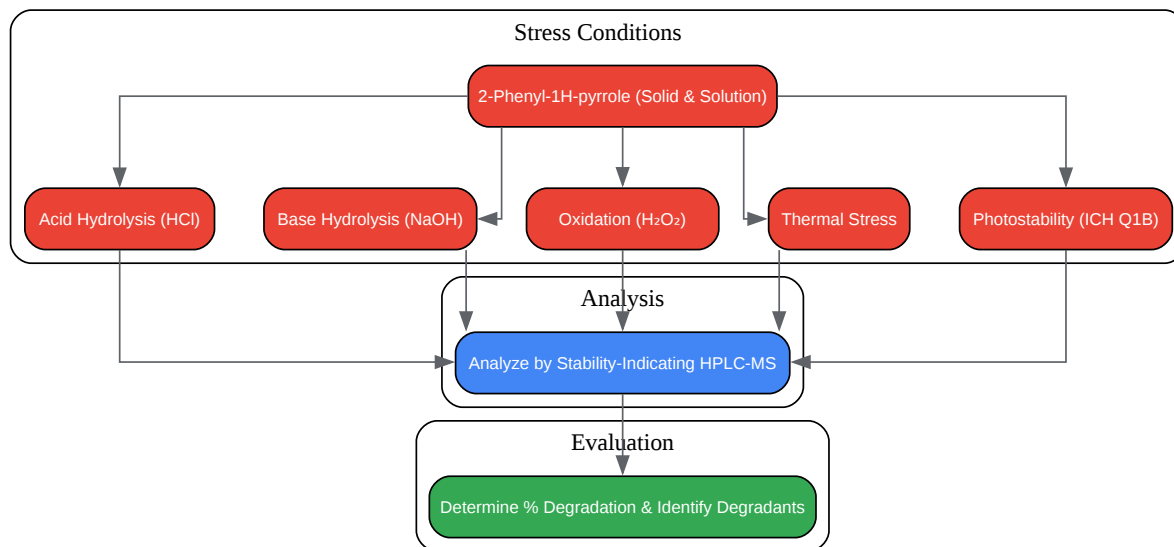
Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct quantitative data for the solubility and stability of **2-Phenyl-1H-pyrrole** is not extensively documented, a comprehensive understanding can be inferred from its chemical structure and the behavior of related phenylpyrrole and pyrrole derivatives. It is anticipated to be soluble in a range of common organic solvents and relatively stable under neutral conditions. However, it is likely to degrade under harsh acidic, basic, and oxidative conditions, and may be sensitive to light and elevated temperatures. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of **2-Phenyl-1H-pyrrole**, which is essential for its successful application in research and development.

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